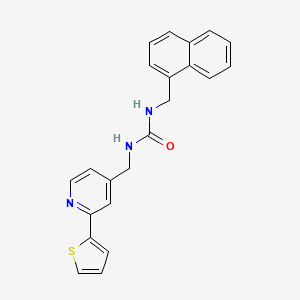

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a urea-derived small molecule featuring a naphthalen-1-ylmethyl group at one terminal and a pyridin-4-ylmethyl moiety substituted with a thiophen-2-yl ring at the other (Fig. 1). The compound’s structure integrates three aromatic systems: a naphthalene, a thiophene, and a pyridine, conferring distinct electronic and steric properties. Urea derivatives are widely studied for their biological activities, including kinase modulation and enzyme inhibition, though specific data on this compound’s applications remain unexplored in the provided literature.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-22(25-15-18-7-3-6-17-5-1-2-8-19(17)18)24-14-16-10-11-23-20(13-16)21-9-4-12-27-21/h1-13H,14-15H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXAHHORTDADLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylmethylamine, which is then reacted with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to yield the corresponding amine, which is finally reacted with an isocyanate to form the desired urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene, thiophene, or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Its unique structure allows it to bind to multiple targets, making it a versatile tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous urea derivatives and heterocyclic systems, emphasizing structural motifs, physicochemical properties, and biological relevance.

Structural Analogues with Urea Backbones

- M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): Substituents: Pyridin-4-yl, morpholino, and trifluoromethyl groups. Solubility: Enhanced water solubility as its hydrochloride salt (M64HCl) due to protonation of the dimethylamino group . Contrast with Target Compound: The absence of hydrophobic naphthalene and thiophene in M64 likely improves its solubility but reduces lipophilicity compared to the target molecule.

- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol Derivatives (4a-d, 5a-d): Substituents: Benzofuran and thiophen-2-yl moieties. Synthesis: Condensation of (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea/thiourea in ethanolic KOH .

Heterocyclic Systems with Shared Motifs

- 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one :

Solubility and Lipophilicity

- The target compound’s naphthalene and thiophene groups confer significant hydrophobicity, contrasting with M64’s water-soluble hydrochloride salt form .

- Pyridine’s basicity may allow salt formation (as in M64HCl), but steric hindrance from the naphthalen-1-ylmethyl group could limit this.

Structure-Activity Relationships (SAR)

- Naphthalene vs. Benzofuran/Trifluoromethyl : Naphthalene’s bulkiness may enhance binding to hydrophobic pockets but reduce solubility compared to M64’s trifluoromethyl group .

- Thiophen-2-yl vs. Pyridin-4-yl : Thiophene’s electron-rich nature could favor interactions with metal ions or aromatic residues, while pyridine’s basicity may mediate pH-dependent binding.

Comparative Data Table

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

Synthesis of the Compound

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Naphthalen-1-ylmethyl Intermediate : This step involves the alkylation of naphthalene with a suitable alkyl halide.

- Synthesis of the Thiophen-2-yl and Pyridin-4-yl Intermediates : These intermediates are prepared through functionalization of thiophene and pyridine rings.

- Coupling Reaction : The final step involves coupling the naphthalen-1-ylmethyl intermediate with the thiophen and pyridine intermediates in the presence of a urea derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Signal Transduction Modulation : It may modulate signal transduction pathways, affecting cellular responses.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea exhibit significant antiviral properties. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values ranging from 31.9 μM to 32.2 μM .

Anticancer Properties

In vitro studies have demonstrated that related compounds possess anticancer activity. One study reported that certain derivatives induced apoptosis in cancer cell lines, showing cytotoxicity superior to standard chemotherapeutics like bleomycin .

Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral potential of N-Heterocycles, indicating that compounds structurally similar to 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea could inhibit viral replication effectively .

Study 2: Anticancer Activity

Research conducted on piperidine derivatives revealed enhanced anticancer properties through structural modifications, suggesting that similar modifications in our compound could yield potent anticancer agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of naphthalene and pyridine-thiophene precursors. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the pyridine and thiophene moieties .

- Urea Formation : React the amine intermediates with phosgene equivalents (e.g., triphosgene) under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product .

- Critical Parameters : Monitor reaction progress via TLC/HPLC; optimize solvent polarity (e.g., DMF for solubility) and catalyst loading to enhance yields .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Assign peaks for naphthalene protons (δ 7.2–8.5 ppm), pyridine-thiophene protons (δ 6.5–8.0 ppm), and urea NH groups (δ 5.5–6.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ion matching theoretical value) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement; validate with R-factors (<5%) and electron density maps .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Screen for antimicrobial and anticancer potential using:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Control Experiments : Compare with known urea derivatives (e.g., 1-(4-Methoxyphenyl)-3-... from ) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified naphthalene (e.g., halogenated) or pyridine-thiophene groups (e.g., methyl substitution) .

- Biological Testing : Correlate structural changes with activity shifts (e.g., increased lipophilicity enhancing membrane penetration) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves : Use 8–10 concentration points with triplicate measurements to improve statistical reliability .

- Orthogonal Assays : Validate findings with complementary methods (e.g., apoptosis assays via flow cytometry) .

Q. How to elucidate the mechanism of action for this compound’s antitumor activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., PI3K) using fluorescence-based kits .

- Cellular Pathway Analysis : Perform Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

- In Silico Studies : Conduct MD simulations (GROMACS) to study urea group interactions with ATP-binding pockets .

Q. What crystallographic methodologies address challenges in resolving this compound’s structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Twinning Analysis : Employ SHELXD to deconvolute twinned crystals; refine with HKL-3000 .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.